N'-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide
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Overview
Description
N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C16H22N2O3 It is a member of the hydrazone family, characterized by the presence of a hydrazone functional group (-NHN=CH-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-Dimethoxybenzylidene)cyclohexanecarbohydrazide
- N’-(2,4-Dimethoxybenzylidene)-3,4,5-trihydroxybenzohydrazide
- N,N’-Bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane
Uniqueness
N’-(2,3-Dimethoxybenzylidene)cyclohexanecarbohydrazide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of both methoxy groups and the cyclohexane ring provides a distinct structural framework that can be exploited for various applications.
Properties
CAS No. |
551901-71-4 |
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Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-10-6-9-13(15(14)21-2)11-17-18-16(19)12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3,(H,18,19)/b17-11+ |
InChI Key |
RPQPKWSYAVHKHP-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2CCCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2CCCCC2 |
Origin of Product |
United States |
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